

An In-depth Technical Guide to the Chemical Properties of 4-Bromobenzyl Alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Bromobenzyl alcohol*

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Abstract

4-Bromobenzyl alcohol (CAS No. 873-75-6) is a pivotal bifunctional organic compound widely utilized in chemical synthesis. Its structure, featuring a hydroxyl group and a carbon-bromine bond on a benzene ring, offers orthogonal reactivity that makes it a valuable building block for pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, reactivity, and detailed experimental protocols for its key transformations.

Chemical and Physical Properties

4-Bromobenzyl alcohol is a white to slightly beige crystalline solid at room temperature.[1][4] It is sparingly soluble in water but shows good solubility in various organic solvents, including dioxane, ethanol, and acetone.[1][2] Its properties make it a versatile reagent in a wide range of reaction conditions.

Table 1: Physical and Chemical Properties of **4-Bromobenzyl Alcohol**

Property	Value	Reference
CAS Number	873-75-6	[1] [5]
Molecular Formula	C ₇ H ₇ BrO	[1] [5]
Molecular Weight	187.03 g/mol	[1]
Appearance	White to slightly beige crystalline powder/solid	[1] [4] [5]
Melting Point	75-77 °C	[4] [5] [6]
Boiling Point	267.8 °C at 760 mmHg	[5]
Density	1.565 g/cm ³	[5]
Flash Point	115.7 °C	[5] [7]
Water Solubility	2200 mg/L (at 20 °C)	[1] [8]
pKa	14.16 ± 0.10 (Predicted)	[1]
IUPAC Name	(4-bromophenyl)methanol	[8]

Spectroscopic Data

The structural identification of **4-Bromobenzyl alcohol** is confirmed through various spectroscopic techniques. The data below are characteristic for this compound.

Table 2: Key Spectroscopic Data for **4-Bromobenzyl Alcohol**

Spectrum Type	Key Peaks / Shifts (δ)	Reference
^1H NMR	$\delta \sim 7.45$ (d), ~ 7.20 (d) (Aromatic protons, AA'BB' system); $\delta \sim 4.59$ (s) (CH_2 protons); $\delta \sim 2.19$ (s, broad) (OH proton)	[2][9][10]
^{13}C NMR	Characteristic peaks for aromatic carbons (one ipso- carbon attached to Br, one ipso-carbon attached to CH_2OH , two symmetrical carbons), and one peak for the benzylic carbon (CH_2OH).	[8][11]
IR (KBr Pellet)	~ 3300 - 3400 cm^{-1} (broad, O-H stretch, H-bonded), ~ 1050 cm^{-1} (C-O stretch), ~ 1500 & 1600 cm^{-1} (Aromatic C=C stretch).	[8][10][12]
Mass Spec (EI)	Molecular Ion (M^+) peaks at m/z 186 and 188 (approx. 1:1 ratio due to ^{79}Br and ^{81}Br isotopes).	[8][10]

Chemical Reactivity and Transformations

The utility of **4-Bromobenzyl alcohol** stems from the reactivity of its two primary functional groups: the benzylic alcohol and the aryl bromide.

- Reactions of the Hydroxyl Group: The alcohol moiety readily undergoes common transformations such as oxidation, etherification, esterification, and silylation.[4][6][13] Oxidation can be selectively controlled to yield either 4-bromobenzaldehyde or, with stronger conditions, 4-bromobenzoic acid.[14][15]

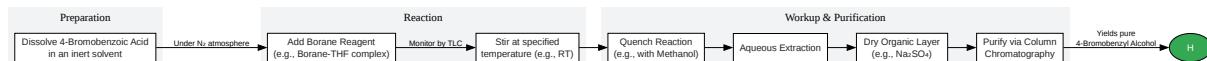
- Reactions of the Aryl Bromide: The carbon-bromine bond is a key site for carbon-carbon bond formation via metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[16][17][18] For these reactions, the alcohol group is often protected (e.g., as an acetate) to prevent interference.[16] The reactivity of aryl halides in such couplings typically follows the order C-I > C-Br > C-Cl, allowing for selective transformations in molecules with multiple halogen atoms.[18]

Core reactivity pathways of **4-Bromobenzyl alcohol**.

Key Experimental Protocols

Synthesis of 4-Bromobenzyl Alcohol via Reduction

A common laboratory synthesis involves the reduction of 4-bromobenzoic acid.[19]



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Workflow for the synthesis of **4-Bromobenzyl alcohol**.

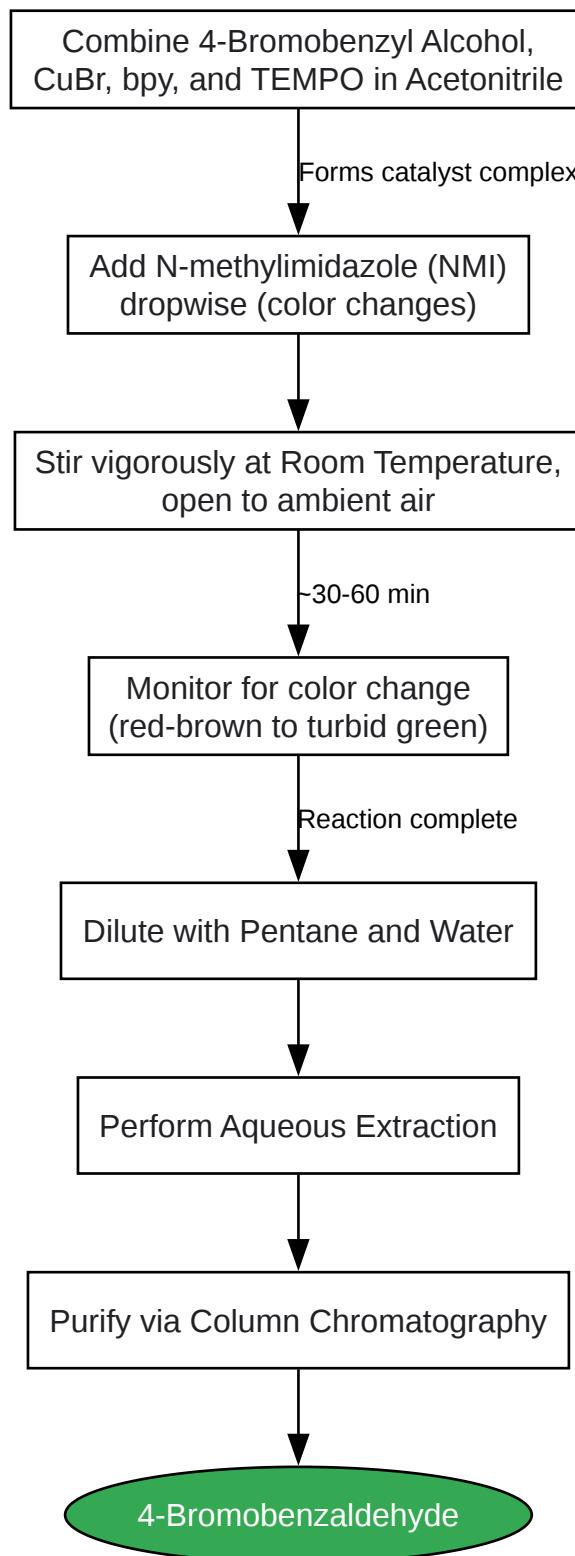
Methodology:

- Reaction Setup: In an inert nitrogen atmosphere, 4-bromobenzoic acid (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., THF).[19]
- Reduction: A borane solution (e.g., borane-tetrahydrofuran complex, ~4.0 eq) is added to the reaction mixture. The reaction is stirred at room temperature for approximately 12 hours.[19]
- Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Workup: After completion, the reaction is carefully quenched, often with methanol, to hydrolyze any borate esters. The solvent is removed under reduced pressure.[19]

- Purification: The crude product is purified by silica gel column chromatography, typically using an ethyl acetate/hexane mixture as the eluent, to yield pure **4-bromobenzyl alcohol**.
[\[19\]](#)

Selective Oxidation to 4-Bromobenzaldehyde

The selective oxidation of **4-bromobenzyl alcohol** to the corresponding aldehyde without over-oxidation is a critical transformation. A highly efficient and practical method utilizes a copper/TEMPO catalyst system with air as the ultimate oxidant.[\[14\]](#)



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Workflow for Copper/TEMPO-catalyzed aerobic oxidation.

Methodology:

- Materials: **4-Bromobenzyl alcohol** (1.0 eq), Copper(I) bromide (CuBr, ~5 mol%), 2,2'-bipyridyl (bpy, ~5 mol%), TEMPO (~5 mol%), N-methylimidazole (NMI, ~10 mol%), Acetonitrile (solvent).[14]
- Reaction Setup: To a flask containing acetonitrile, add **4-bromobenzyl alcohol**, CuBr, bpy, and TEMPO. The solution should turn a deep red-brown.[14]
- Initiation: Add NMI dropwise. The color will fade slightly.
- Reaction: Stir the mixture vigorously at room temperature, open to the air. The reaction is complete when the color changes from red-brown to a turbid green, typically within 30-60 minutes, signifying consumption of the starting material.[14]
- Workup: Dilute the reaction mixture with pentane and water and transfer to a separatory funnel for extraction.[14]
- Purification: The crude product obtained after drying and concentrating the organic layers is purified by column chromatography to yield 4-bromobenzaldehyde.[14] This method is highly selective, and no over-oxidation to the carboxylic acid is typically observed.[14]

Etherification to 4-Bromobenzyl Methyl Ether

This protocol exemplifies a standard Williamson ether synthesis.

Methodology:

- Deprotonation: **4-Bromobenzyl alcohol** (1.0 eq) is added to a stirred suspension of sodium hydride (NaH, ~1.0 eq) in dry N,N-dimethylformamide (DMF) under a nitrogen atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases (approx. 20 minutes).[13]
- Alkylation: Methyl iodide (1.0 eq) is added to the resulting alkoxide solution. The reaction mixture is stirred for a further 10 minutes.[13]
- Workup: The mixture is poured into water. The aqueous layer is extracted with diethyl ether. [13]

- Purification: The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to yield 4-bromobenzyl methyl ether.[13]

Applications in Research and Drug Development

4-Bromobenzyl alcohol is a key intermediate in the synthesis of a variety of target molecules:

- Pharmaceuticals: It serves as a starting material for synthesizing diverse drug candidates. The aryl bromide handle is perfect for introducing molecular complexity via cross-coupling, while the alcohol can be functionalized to link to other parts of a molecule.[1][2]
- Materials Science: It is used in the synthesis of functional polymers, such as hydroxyl end-functionalized polyfluorenes and amphiphilic block copolymers, which have applications in organic electronics and nanotechnology.[4][6][20]
- Chemical Research: It is a common reagent for developing and optimizing new synthetic methodologies, including novel oxidation and coupling reactions.[1][6]

Safety and Handling

4-Bromobenzyl alcohol should be handled with appropriate care in a laboratory setting.

Table 3: GHS Hazard Information for **4-Bromobenzyl Alcohol**

Hazard Statement	Code	Description	Reference
Eye Irritation	H319	Causes serious eye irritation.	[8][21][22]
Skin Irritation	H315	Causes skin irritation.	[8][22]
Respiratory Irritation	H335	May cause respiratory irritation.	[8][22]
Aquatic Hazard	H412	Harmful to aquatic life with long lasting effects.	[6][8][21]

- Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[\[1\]](#)[\[22\]](#) Use in a well-ventilated area or a chemical fume hood.[\[22\]](#)
- Handling: Avoid contact with skin and eyes.[\[22\]](#) Avoid ingestion and inhalation of dust.[\[23\]](#)
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[\[1\]](#)[\[23\]](#) Store away from incompatible materials such as strong acids and acid chlorides.[\[23\]](#)
- First Aid: In case of contact, wash skin with soap and water. If in eyes, rinse cautiously with water for several minutes.[\[21\]](#)[\[22\]](#)[\[24\]](#) If inhaled, move to fresh air.[\[22\]](#) Seek medical attention if irritation persists.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 4-Bromobenzyl Alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b151685#4-bromobenzyl-alcohol-chemical-properties\]](https://www.benchchem.com/product/b151685#4-bromobenzyl-alcohol-chemical-properties)

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